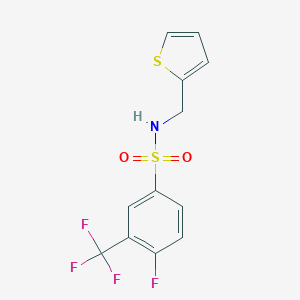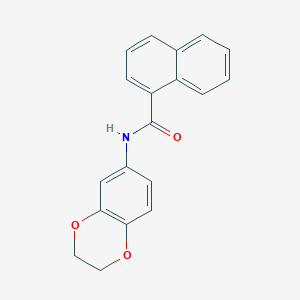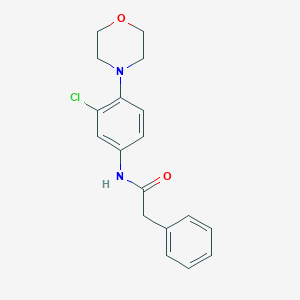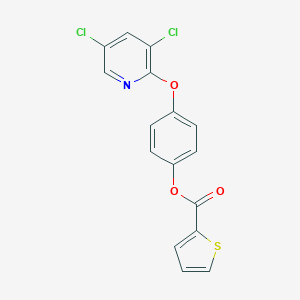
4-fluoro-N-(2-thienylmethyl)-3-(trifluoromethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-N-(2-thienylmethyl)-3-(trifluoromethyl)benzenesulfonamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 protein is responsible for inhibiting programmed cell death or apoptosis, which is a natural process that eliminates damaged or unwanted cells from the body. Overexpression of BCL-2 protein is commonly found in many types of cancer, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). ABT-199 has shown promising results in preclinical and clinical studies as a potential treatment for these types of cancer.
作用机制
4-fluoro-N-(2-thienylmethyl)-3-(trifluoromethyl)benzenesulfonamide selectively binds to the hydrophobic groove of BCL-2 protein, which is responsible for inhibiting apoptosis. By binding to BCL-2 protein, 4-fluoro-N-(2-thienylmethyl)-3-(trifluoromethyl)benzenesulfonamide displaces the pro-apoptotic proteins, such as BIM, from the hydrophobic groove, leading to the activation of apoptosis in cancer cells. 4-fluoro-N-(2-thienylmethyl)-3-(trifluoromethyl)benzenesulfonamide has a high affinity for BCL-2 protein, with a dissociation constant (Kd) of 0.01 nM, which allows for selective targeting of cancer cells with high levels of BCL-2 expression.
Biochemical and Physiological Effects:
4-fluoro-N-(2-thienylmethyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to induce apoptosis in cancer cells with high levels of BCL-2 expression, while sparing normal cells with low levels of BCL-2 expression. 4-fluoro-N-(2-thienylmethyl)-3-(trifluoromethyl)benzenesulfonamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy. In addition, 4-fluoro-N-(2-thienylmethyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to have minimal toxicity in preclinical and clinical studies, with the most common side effects being mild to moderate nausea, diarrhea, and fatigue.
实验室实验的优点和局限性
4-fluoro-N-(2-thienylmethyl)-3-(trifluoromethyl)benzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for BCL-2 protein, which allows for precise targeting of cancer cells with high levels of BCL-2 expression. 4-fluoro-N-(2-thienylmethyl)-3-(trifluoromethyl)benzenesulfonamide is also available in a highly pure form, which allows for accurate dosing and reproducibility of results. However, 4-fluoro-N-(2-thienylmethyl)-3-(trifluoromethyl)benzenesulfonamide has some limitations for lab experiments, including its high cost and limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the development of 4-fluoro-N-(2-thienylmethyl)-3-(trifluoromethyl)benzenesulfonamide as a cancer treatment. One direction is the combination of 4-fluoro-N-(2-thienylmethyl)-3-(trifluoromethyl)benzenesulfonamide with other cancer treatments, such as chemotherapy, immunotherapy, and targeted therapies, to enhance its efficacy and overcome resistance mechanisms. Another direction is the development of 4-fluoro-N-(2-thienylmethyl)-3-(trifluoromethyl)benzenesulfonamide analogs with improved pharmacokinetics and bioavailability, as well as the exploration of alternative targets for BCL-2 inhibition, such as MCL-1 and BCL-XL. Finally, the application of 4-fluoro-N-(2-thienylmethyl)-3-(trifluoromethyl)benzenesulfonamide in other types of cancer, such as solid tumors, is an area of active research.
合成方法
The synthesis of 4-fluoro-N-(2-thienylmethyl)-3-(trifluoromethyl)benzenesulfonamide involves several steps, starting from commercially available starting materials. The key intermediate is 4-fluoro-3-nitrobenzenesulfonamide, which is then converted to the final product through a series of reactions, including reduction, protection, and deprotection steps. The overall yield of the synthesis is around 10% to 15%, and the purity of the final product is typically greater than 98%.
科学研究应用
4-fluoro-N-(2-thienylmethyl)-3-(trifluoromethyl)benzenesulfonamide has been extensively studied in preclinical and clinical settings for its potential as a cancer treatment. In preclinical studies, 4-fluoro-N-(2-thienylmethyl)-3-(trifluoromethyl)benzenesulfonamide has shown potent and selective activity against BCL-2-dependent cancer cells, including CLL and AML. In clinical trials, 4-fluoro-N-(2-thienylmethyl)-3-(trifluoromethyl)benzenesulfonamide has demonstrated high response rates and durable remissions in patients with relapsed or refractory CLL and AML.
属性
分子式 |
C12H9F4NO2S2 |
|---|---|
分子量 |
339.3 g/mol |
IUPAC 名称 |
4-fluoro-N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H9F4NO2S2/c13-11-4-3-9(6-10(11)12(14,15)16)21(18,19)17-7-8-2-1-5-20-8/h1-6,17H,7H2 |
InChI 键 |
BVPBYGSNIITWFJ-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)C(F)(F)F |
规范 SMILES |
C1=CSC(=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-chloro-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B246282.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-isopropoxybenzamide](/img/structure/B246285.png)
![4-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246287.png)
![N-{3-[(2-methylbenzoyl)amino]phenyl}nicotinamide](/img/structure/B246288.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide](/img/structure/B246290.png)
![N-{2-chloro-4-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-furamide](/img/structure/B246293.png)
![N-{2-chloro-4-[(3-ethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B246294.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B246297.png)
